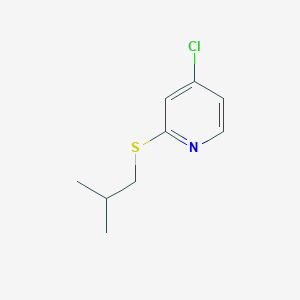

4-Chloro-2-(isobutylthio)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

1346707-26-3 |

|---|---|

Molecular Formula |

C9H12ClNS |

Molecular Weight |

201.72 g/mol |

IUPAC Name |

4-chloro-2-(2-methylpropylsulfanyl)pyridine |

InChI |

InChI=1S/C9H12ClNS/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

JKXBIDZNVMWKIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Isobutylthio Pyridine and Its Precursors

Established Synthetic Routes

Traditional synthesis of 4-Chloro-2-(isobutylthio)pyridine is typically achieved through a sequence involving the creation of a di-halogenated pyridine (B92270) precursor followed by a regioselective nucleophilic aromatic substitution (SNAr).

Thiolation and Alkylation Approaches

The definitive step in the synthesis of this compound is the introduction of the isobutylthio group onto the pyridine ring. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the precursor 2,4-dichloropyridine (B17371) is reacted with an isobutylthiolate salt.

The isobutylthiolate nucleophile is typically prepared in situ by treating isobutanethiol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), in an appropriate aprotic solvent like N,N-Dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting thiolate then attacks the 2,4-dichloropyridine.

A significant challenge in this step is achieving the correct regioselectivity. Nucleophilic attack on 2,4-dichloropyridine can theoretically occur at either the C-2 or C-4 position. The electronic properties of the pyridine ring generally favor substitution at the C-4 position. google.comgoogle.com However, by carefully controlling reaction conditions, such as the solvent and the nature of the base, the reaction can be directed to selectively substitute the chlorine at the C-2 position, yielding the desired this compound. This selective substitution is crucial for the successful synthesis of the final product.

A general scheme for this thiolation is presented below: Step 1: Formation of the Thiolate Isobutanethiol + Base (e.g., NaH) → Sodium isobutylthiolate

Step 2: Nucleophilic Aromatic Substitution 2,4-Dichloropyridine + Sodium isobutylthiolate → this compound + Sodium Chloride

Halogenation Methodologies

The synthesis of the key precursor, 2,4-dichloropyridine, relies on established halogenation methods. These methods typically involve the conversion of hydroxyl groups on a pyridine ring to chloro groups. A common starting material is 2,4-dihydroxypyridine (B17372). This compound is treated with a strong chlorinating agent to replace both hydroxyl groups with chlorine atoms.

Commonly used chlorinating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). patsnap.commit.edu The reaction is often carried out at elevated temperatures, sometimes in the presence of a base or a solvent like chloroform (B151607) or an excess of the chlorinating agent itself. For instance, heating 2,4-dihydroxypyridine in phosphorus oxychloride is a frequently cited method to produce 2,4-dichloropyridine in high yield. mit.edu

Interactive Table: Comparison of Halogenation Agents for Pyridine Precursors

| Starting Material | Chlorinating Agent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Pyridine | Thionyl Chloride (SOCl₂) | Ethyl acetate, 70-75°C | 4-Chloropyridine (B1293800) HCl | patsnap.com |

| Pyridine | Phosphorus Oxychloride (POCl₃) | Dichloromethane, 70-75°C | 4-Chloropyridine HCl | patsnap.com |

| Pyridine | Phosphorus Pentachloride (PCl₅) | Chlorobenzene, 70-75°C | 4-Chloropyridine HCl | patsnap.com |

| 2,4-Dihydroxypyridine | Phosphorus Oxychloride (POCl₃) | Reflux at 110°C | 2,4-Dichloropyridine | mit.edu |

Novel and Sustainable Synthesis Techniques

Recent advancements in chemical synthesis have led to the development of novel and more sustainable methods that can be applied to the production of this compound and its precursors. These techniques focus on improving reaction efficiency, reducing waste, and enhancing safety.

Catalytic Synthesis Enhancements

While the traditional SNAr reaction for thiolation does not necessarily require a catalyst, catalytic methods offer potential advantages in terms of reaction rates, yields, and milder conditions. One area of development is the use of Lewis acids to activate the pyridine ring. A Lewis acid can coordinate to the pyridine nitrogen, making the ring more electron-deficient and thus more susceptible to nucleophilic attack at the C-2 and C-4 positions.

Another advanced approach is the use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. Methods like the Hartwig-Buchwald or Migita C-S cross-coupling could be employed to form the C-S bond between the pyridine ring and the isobutylthio group. These reactions typically involve a palladium catalyst with a specialized ligand and a base, and can offer high selectivity and functional group tolerance. While often used for more complex substrates, they represent a powerful tool for constructing C-S bonds in heteroaromatic systems.

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, presents a modern and sustainable alternative to traditional batch processing for the synthesis of pyridines. rasayanjournal.co.in This technology is particularly well-suited for reactions that are exothermic or involve hazardous reagents, which can be features of both the chlorination and thiolation steps.

By using microreactors, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved purity, and better regioselectivity in the nucleophilic substitution step. Furthermore, the on-demand generation of reactive intermediates and the reduced volume of hazardous materials at any given time significantly enhance the safety profile of the synthesis. The automation capabilities of flow systems also allow for high-throughput experimentation to rapidly optimize reaction conditions for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are not extensively documented, general green chemistry approaches applicable to pyridine synthesis can be adapted.

Key areas for applying green chemistry principles include:

Use of Greener Solvents: Traditional syntheses of pyridine derivatives often use volatile and hazardous organic solvents. Research has shown the effectiveness of using greener alternatives like polyethylene (B3416737) glycol (PEG-400) as a solvent for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles. nih.gov PEG-400 is biodegradable, non-toxic, non-volatile, and can lead to excellent yields in shorter reaction times. nih.gov

Energy Efficiency: Microwave-assisted synthesis is a recognized tool in green chemistry that can be applied to the synthesis of pyridine derivatives. nih.gov Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Atom Economy: The synthesis of the precursor 2,4-dichloropyridine from 2,4-dihydroxypyridine using chlorinating agents like phosphorus oxychloride can have a low atom economy due to the generation of significant inorganic waste. Alternative synthetic routes with better atom economy are a target for green chemistry research.

Catalysis: The use of catalysts can lead to more efficient and selective reactions. For instance, palladium-catalyzed cross-coupling reactions are used for the selective functionalization of dichloropyridines, potentially offering a more controlled and efficient route to substituted pyridines. acs.org

A potential greener synthesis route for this compound could involve the reaction of 2,4-dichloropyridine with isobutylthiol in a solvent like PEG-400 under microwave irradiation to minimize solvent waste and energy consumption.

Stereoselective and Enantioselective Synthesis Efforts (if applicable)

The topic of stereoselective and enantioselective synthesis is not applicable to the compound this compound.

Reasoning:

Achiral Nature of the Molecule: The target compound, this compound, is an achiral molecule. It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality.

Achiral Precursors: The logical synthetic precursors, such as 2,4-dichloropyridine and isobutylthiol, are also achiral.

Therefore, the synthesis of this compound does not require the control of stereochemistry, and as such, stereoselective or enantioselective methods are not relevant to its preparation. While there is extensive research on the stereoselective synthesis of more complex pyridine derivatives, particularly for pharmaceutical applications where specific stereoisomers are required, these methods are not pertinent to the synthesis of this specific achiral compound. nih.govnih.govyoutube.com

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Isobutylthio Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for pyridines, particularly those bearing good leaving groups like halogens. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring facilitates nucleophilic attack, especially at the positions ortho (2- and 6-) and para (4-) to the nitrogen.

Displacement of the Chloro Substituent

In 4-Chloro-2-(isobutylthio)pyridine, the chloro group at the 4-position is expected to be susceptible to nucleophilic displacement. This is because the negative charge of the intermediate formed upon nucleophilic attack at the C-4 position can be effectively delocalized onto the electronegative nitrogen atom through resonance, which stabilizes the intermediate and favors the reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the chloride ion.

For a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, studies have shown that the chloro group can be displaced by various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org

Reactivity at the Thioether Position

The isobutylthio group at the 2-position could also potentially be a site for nucleophilic attack, although it is generally a less facile leaving group than chloride. The reactivity at this position would depend on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles or specific activation of the thioether group might be required for its displacement.

In the case of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, it has been observed that treatment with sodium cyanide leads to the displacement of the methylthio group, indicating that under certain conditions, the thioether can act as a leaving group. rsc.org Furthermore, reaction with an excess of sodium methoxide (B1231860) resulted in the displacement of the methylthio group to form a methoxy-substituted product. rsc.org

Influence of Solvent and Catalyst on SNAr Pathways

The choice of solvent and the use of catalysts can significantly influence the rate and selectivity of SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are commonly used as they can solvate the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion.

In some instances, the use of a base is necessary to deprotonate a protic nucleophile, and the choice of base can affect the reaction outcome. For related systems, it has been shown that the solvent and base can influence which substituent is displaced in di-substituted halo-thioether pyrimidines.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, the chloro substituent at the 4-position is the most likely site for such reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. It would be expected that this compound could undergo Suzuki-Miyaura coupling at the C-4 position with various aryl- or vinylboronic acids or their esters.

Studies on similar 4-chloropyridine (B1293800) derivatives have demonstrated successful Suzuki-Miyaura coupling reactions. For instance, the coupling of various 4-chlorothieno[2,3-d]pyrimidines with arylboronic acids has been reported. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Sonogashira and Heck Coupling Applications

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is plausible that this compound could react with terminal alkynes at the C-4 position under Sonogashira conditions to produce 4-alkynylpyridine derivatives. Successful Sonogashira couplings have been reported for various 4-chloro-substituted heterocyclic compounds. researchgate.netresearchgate.net

The Heck reaction, which couples an alkene with an aryl or vinyl halide, could also be a viable transformation for this compound. This would result in the formation of a new C-C bond at the 4-position, leading to styryl-type pyridine derivatives. The success of the Heck reaction is often dependent on the specific palladium catalyst and reaction conditions employed.

C-S and C-Cl Bond Activation in Catalytic Cycles

The this compound molecule possesses two key sites for catalytic bond activation: the C-Cl bond at the 4-position and the C-S bond at the 2-position. These sites are amenable to various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

The C-Cl bond at the 4-position of the pyridine ring is a common site for cross-coupling reactions. Palladium- and nickel-based catalysts are frequently employed for these transformations. wikipedia.org Reactions such as the Suzuki-Miyaura (using boronic acids or esters), Negishi (using organozinc reagents), and Kumada-Corriu (using Grignard reagents) couplings can be utilized to form a new C-C bond at this position. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.gov The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.com While the C-Cl bond is generally less reactive than corresponding C-Br or C-I bonds, the use of specialized ligands can facilitate its activation. wikipedia.org

The C-S bond of the 2-(isobutylthio) group can also be a handle for cross-coupling reactions, although this is less common than C-Cl activation. Certain catalytic systems, particularly those involving nickel, have been shown to activate C-S bonds. For instance, thioethers can be used in Kumada-type couplings. Furthermore, the development of methods for the Suzuki-Miyaura coupling of thioesters and sulfonyl fluorides suggests that the sulfur-containing moiety can be a viable electrophilic partner. nih.gov The selective activation of the C-S bond over the C-Cl bond, or vice-versa, would depend on the specific catalyst system and reaction conditions employed. In some cases, nucleophilic aromatic substitution at the C4 position can compete with catalytic cross-coupling, particularly with 2,4-dihalo-substituted pyridines and pyrimidines. nih.govstackexchange.com

Table 1: Potential Cross-Coupling Reactions at the C-Cl and C-S Positions

| Coupling Reaction | Metal Catalyst (Typical) | Organometallic Reagent | Bond Activated | Potential Product |

| Suzuki-Miyaura | Palladium | R-B(OH)₂ or R-B(OR)₂ | C-Cl | 4-R-2-(isobutylthio)pyridine |

| Negishi | Palladium or Nickel | R-ZnX | C-Cl | 4-R-2-(isobutylthio)pyridine |

| Kumada-Corriu | Palladium or Nickel | R-MgX | C-Cl | 4-R-2-(isobutylthio)pyridine |

| Kumada-Corriu | Nickel | Ar-MgX | C-S | 2-Ar-4-chloropyridine |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. This deactivation is most pronounced at the C2, C4, and C6 positions. libretexts.orgquimicaorganica.org Consequently, EAS on pyridine typically requires harsh conditions and proceeds at the C3 and C5 positions. libretexts.orgyoutube.com

Regioselectivity and Reaction Pathways

For this compound, the regioselectivity of EAS is determined by a combination of the inherent reactivity of the pyridine ring and the directing effects of the chloro and isobutylthio substituents.

Pyridine Ring: Intrinsically directs electrophiles to the C3 and C5 positions. quimicaorganica.org

2-Isobutylthio Group (-S-iBu): As a sulfur-containing substituent, it is generally considered an ortho-, para-directing group and is activating. However, in the context of the highly deactivated pyridine ring, its activating effect may be modest. It directs towards the C3 and C5 positions.

4-Chloro Group (-Cl): This is a deactivating ortho-, para-directing group. It directs towards the C3 and C5 positions.

Given these factors, electrophilic attack is strongly disfavored at the C2, C4, and C6 positions. The C6 position is electronically deactivated by the nitrogen and sterically hindered by the adjacent isobutylthio group. Both the chloro and isobutylthio groups direct incoming electrophiles to the C3 and C5 positions. Therefore, electrophilic aromatic substitution on this compound is expected to occur selectively at the C3 and/or C5 positions. The reaction pathway involves the attack of an electrophile on the π-system of the pyridine ring to form a cationic intermediate (a sigma complex). The stability of this intermediate determines the position of substitution. Attack at C3 or C5 results in a more stable intermediate compared to attack at C2, C4, or C6, as the positive charge is not placed on the electronegative nitrogen atom. libretexts.org

Steric and Electronic Effects on Reactivity

Electronic Effects: The pyridine nitrogen exerts a strong -I (inductive) and -M (mesomeric/resonance) effect, withdrawing electron density from the ring. The chloro group also withdraws electron density via its -I effect, further deactivating the ring, although it has a +M effect. The isobutylthio group has a -I effect but a more significant +M effect, donating lone-pair electrons from the sulfur into the ring. The net effect is a highly electron-deficient aromatic system.

Steric Effects: The isobutylthio group at the C2 position presents some steric hindrance, which would primarily affect reactions at the C3 position. However, since C3 and C5 are electronically favored and equivalent in the absence of other factors, substitution at the less hindered C5 position might be slightly favored over the C3 position.

Oxidation and Reduction Chemistry

The isobutylthio group and the pyridine ring are susceptible to oxidation and reduction, respectively.

Oxidation of the Thioether Moiety to Sulfoxides and Sulfones

The sulfur atom in the isobutylthio group can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This is a common transformation for thioethers. organic-chemistry.orgorganic-chemistry.org The selectivity of the oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions, particularly the stoichiometry of the oxidant. organic-chemistry.org

Mild oxidizing agents or a stoichiometric amount of a stronger oxidant tend to favor the formation of the sulfoxide, 4-Chloro-2-(isobutylsulfinyl)pyridine. Over-oxidation to the sulfone, 4-Chloro-2-(isobutylsulfonyl)pyridine, can be minimized by careful control of the reaction. organic-chemistry.org Stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone. organic-chemistry.org

Table 2: Representative Oxidation Conditions for Thioethers

| Oxidizing Agent | Typical Product | Comments |

| Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Sc(OTf)₃, Tantalum carbide) | Sulfoxide | Catalytic systems can offer good selectivity. organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent. 1 equivalent favors sulfoxide, ≥2 equivalents favor sulfone. |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing agent, generally leads to the fully oxidized product. organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for selective oxidation to sulfoxides. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | A powerful and versatile oxidant. |

Reduction of the Pyridine Ring

The aromatic pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative, although this generally requires more forcing conditions than the reduction of a simple alkene due to the stability of the aromatic system. Catalytic hydrogenation is a common method for this transformation. Various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃), under hydrogen pressure can effect the reduction of the pyridine ring to a piperidine ring.

In the case of this compound, catalytic hydrogenation would likely lead to the formation of 4-Chloro-2-(isobutylthio)piperidine. It is also possible that under certain hydrogenation conditions, dehalogenation of the C-Cl bond could occur, leading to 2-(isobutylthio)piperidine. The choice of catalyst and reaction conditions would be crucial to control the chemoselectivity of the reduction. Other reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or under acidic conditions, can also reduce pyridines, but these methods are often less general than catalytic hydrogenation.

Radical Reaction Pathways and Photochemistry

The presence of both a halogenated pyridine ring and a sulfide (B99878) group suggests that this compound can participate in a variety of radical and photochemical reactions. The likely pathways involve either the pyridine ring, the sulfur atom, or the C-Cl bond, depending on the reaction conditions.

Radical reactions involving this compound are anticipated to proceed through several mechanisms, including substitution and addition reactions. The specific pathway will be influenced by the nature of the radical initiator and the reaction conditions.

One probable pathway involves the reaction with hydroxyl radicals (•OH). In studies with aryl sulfides, the reaction with •OH can lead to the formation of sulfur-centered radical cations (R₂S•⁺) acs.org. In acidic solutions, this electron-transfer reaction is favored acs.org. For this compound, this would result in the formation of a radical cation centered on the sulfur atom.

Another potential radical pathway is the homolytic cleavage of the C-Cl bond. However, reactions involving the pyridine ring are also highly probable. Radical additions to pyridines are a well-established method for their functionalization researchgate.net. For instance, in reactions analogous to the Minisci reaction, a nucleophilic carbon-centered radical can add to the electron-deficient pyridine ring, typically at the C2 or C4 position researchgate.net. Given the substitution pattern of this compound, radical addition would likely occur at one of the unsubstituted positions of the pyridine ring.

Furthermore, radical-radical cross-coupling reactions could be a potential pathway for the functionalization of the pyridine ring. Such reactions have been observed in the synthesis of aryl sulfides using visible light photoredox catalysis, where a radical cation of an arene is formed and subsequently reacts nih.govresearchgate.net.

The following table summarizes potential radical reactions based on analogous systems.

| Reaction Type | Reagents/Conditions | Probable Intermediate | Potential Products |

| Hydroxyl Radical Reaction | •OH, aqueous solution | Sulfur-centered radical cation | Sulfoxide, other oxidation products |

| Radical Addition | Carbon-centered radicals | Pyridyl radical adduct | Functionalized pyridine derivatives |

| C-Cl Bond Homolysis | Heat or light | Pyridyl radical | Dechlorinated or coupled products |

The photochemical behavior of this compound is expected to be influenced by both the chloropyridine and the alkyl aryl sulfide moieties.

The photolysis of alkyl aryl sulfoxides, which can be formed from the corresponding sulfides, is known to proceed via homolytic cleavage of the C-S bond to form sulfinyl and alkyl radical pairs acs.orgcapes.gov.br. While this compound is a sulfide, photo-oxidation to the sulfoxide followed by photolysis is a plausible pathway. The photochemistry of 4-chlorophenol, an analogous chloroaromatic compound, involves the photoheterolysis of the C-Cl bond from the triplet state nih.gov. This suggests that direct photolysis of the C-Cl bond in this compound could also occur upon UV irradiation.

Visible light-induced photoredox catalysis is another relevant area. Studies on the synthesis of aryl sulfides have utilized photocatalysts to generate arylthio radicals from disulfides, which then react with arenes nih.govresearchgate.net. A similar approach could potentially be used to generate a pyridylthio radical from a precursor, which could then react to form compounds like this compound.

The photochemical aerobic oxidation of sulfides to sulfoxides is a well-documented process. For alkyl aryl sulfides, this oxidation can proceed via a singlet oxygen mechanism, either with or without a photocatalyst, depending on the irradiation wavelength rsc.org. It is therefore likely that this compound can be selectively oxidized to its corresponding sulfoxide under photochemical conditions.

The table below outlines potential photochemical reactions based on related compounds.

| Reaction Type | Reagents/Conditions | Probable Intermediate | Potential Products |

| Photo-oxidation | O₂, light (e.g., 370 nm or 427 nm with photocatalyst) rsc.org | Singlet oxygen, sulfide radical cation rsc.org | This compound-S-oxide |

| C-Cl Bond Photolysis | UV light | Pyridyl radical, chloride radical | Dechlorinated pyridine, coupled products |

| C-S Bond Photolysis (of corresponding sulfoxide) | UV light | Sulfinyl radical, isobutyl radical acs.orgcapes.gov.br | Recombination and disproportionation products |

Synthesis of 4 Chloro 2 Isobutylthio Pyridine Derivatives and Analogues

Modifications at the Chloro Position

The chlorine atom at the C4 position of the 4-Chloro-2-(isobutylthio)pyridine scaffold is a key handle for introducing molecular diversity. This is primarily achieved through cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position. The Suzuki-Miyaura coupling, which pairs the chloropyridine with a boronic acid or ester, is a widely used method for introducing aryl and heteroaryl substituents. thieme-connect.comresearchgate.net While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyridine (B92270) ring activates the C4-chloro group towards oxidative addition to the palladium catalyst. thieme-connect.com Both palladium and nickel-based catalyst systems have been successfully employed for the Suzuki-Miyaura cross-coupling of 4-chloropyridines. thieme-connect.comrsc.org

Recent advancements have demonstrated that using sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst can achieve high selectivity for cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov This method is effective for a broad range of arylboronic acids and esters, as well as organozinc and organomagnesium reagents. nih.gov Other notable cross-coupling reactions applicable to this position include the Sonogashira coupling for introducing alkynyl groups, the Buchwald-Hartwig amination for C-N bond formation, and the Stille coupling.

Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group can also be displaced by various nucleophiles. The reactivity in SNAr reactions is often enhanced in 2,4-disubstituted pyridines. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, to generate libraries of analogues with diverse physicochemical properties.

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-(isobutylthio)pyridine | thieme-connect.com |

| Nickel-Catalyzed Coupling | Arylboronic acid, NiCl₂(dppf) | 4-Aryl-2-(isobutylthio)pyridine | rsc.org |

| Kumada Coupling | Grignard Reagent, Co(acac)₂ | 4-Alkyl/Aryl-2-(isobutylthio)pyridine | oup.com |

| Nucleophilic Substitution | Amine/Alcohol/Thiol, Base | 4-Amino/Alkoxy/Thio-2-(isobutylthio)pyridine | nih.gov |

Variations of the Isobutylthio Group

The isobutylthio moiety at the C2 position can be varied to probe structure-activity relationships. This is most directly accomplished by reacting 2,4-dichloropyridine (B17371) with a diverse panel of thiols. The inherent reactivity difference between the C2 and C4 positions generally allows for selective substitution at C2. guidechem.com

Thiols are potent nucleophiles, and their reaction with 2,4-dichloropyridine can be performed under basic conditions to generate the corresponding thiolate anion, which then attacks the pyridine ring. researchgate.netchemistrysteps.comyoutube.com This approach allows for the introduction of a wide range of alkylthio and arylthio substituents.

| Thiol Reagent | Resulting C2-Substituent |

| Ethanethiol | Ethylthio |

| Propanethiol | Propylthio |

| Thiophenol | Phenylthio |

| Benzyl mercaptan | Benzylthio |

Pyridine Ring Substitutions and Functionalizations

Further diversification can be achieved by introducing additional substituents onto the pyridine ring itself, at the C3, C5, or C6 positions. This can be accomplished through a variety of methods, including electrophilic aromatic substitution and metallation followed by reaction with an electrophile.

For instance, "halogen dance" reactions can be used to introduce iodine at the C4 position of a 2-bromopyridine, which can then be further functionalized. researchgate.net Direct C-H functionalization is an increasingly powerful tool in organic synthesis. researchgate.net For pyridines, strategies have been developed for selective functionalization at various positions. Recent work has shown that n-butylsodium can be used to selectively deprotonate pyridine at the C4 position, allowing for subsequent alkylation or arylation. nih.govchemrxiv.org While this specific methodology might be altered by the existing substituents on the this compound ring, it highlights the potential for direct C-H functionalization strategies.

Strategies for Diversification and Library Generation

The 2,4-disubstituted pyridine scaffold is well-suited for the generation of chemical libraries for high-throughput screening. The orthogonal reactivity of the C2 and C4 positions allows for a modular and divergent synthetic approach. One common strategy involves a two-directional diversification. First, a library of 2-thio-substituted-4-chloropyridines is generated by reacting 2,4-dichloropyridine with a variety of thiols. Then, this library of intermediates can be subjected to a range of C4-functionalization reactions, such as Suzuki-Miyaura couplings or SNAr reactions with a diverse set of amines or alcohols. beilstein-journals.orgnih.gov

This approach allows for the rapid generation of a large number of structurally related compounds from a common set of precursors. Such libraries are invaluable in medicinal chemistry and agrochemical research for the identification of new lead compounds. The synthesis of 2,4-disubstituted pyrimidines, which are structurally related to pyridines, often employs similar strategies of sequential, regioselective reactions to build molecular complexity. acs.orgresearchgate.net

Coordination Chemistry and Ligand Development

Complexation with Transition Metals

No data is available on the specific transition metal complexes formed with 4-Chloro-2-(isobutylthio)pyridine.

Application as Ligands in Catalysis

There is no published research on the application of this compound as a ligand in any form of catalysis.

No information was found regarding the use of this compound in homogeneous catalysis.

No information was found regarding the use of this compound in heterogeneous catalysis.

There is no information to determine if this compound or its derivatives have been applied in asymmetric catalysis.

Design of Metallosupramolecular Architectures

No studies were found that utilize this compound in the design or synthesis of metallosupramolecular architectures.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis

The electronic structure of 4-Chloro-2-(isobutylthio)pyridine is fundamentally dictated by the interplay of the pyridine (B92270) ring's aromaticity and the electronic effects of its chloro and isobutylthio substituents.

Density Functional Theory (DFT) is a robust computational method for investigating the electron density and related properties of molecules. For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-311G+(d,p) to achieve a balance between accuracy and computational cost. ias.ac.in

Studies on substituted pyridines have shown that the nature and position of substituents significantly influence the electron distribution within the pyridine ring. researchgate.net The chlorine atom at the 4-position, being an electron-withdrawing group through its inductive effect, would decrease the electron density on the pyridine ring, particularly at the ortho and para positions relative to itself. wikipedia.org Conversely, the isobutylthio group at the 2-position is expected to be an electron-donating group through resonance, where the sulfur atom's lone pairs can delocalize into the ring. This donation would increase the electron density, especially at the ortho and para positions relative to the sulfur.

| Calculated Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | Indicates the molecule's overall polarity. |

| Ionization Potential | ~8.5 - 9.0 eV | Energy required to remove an electron. |

| Electron Affinity | ~0.5 - 1.0 eV | Energy released upon gaining an electron. |

Molecular Orbital (MO) theory provides insights into the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich isobutylthio group and the pyridine ring, reflecting its nucleophilic character. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyridine ring, particularly influenced by the electron-withdrawing chlorine atom, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. ias.ac.in A smaller gap generally implies higher reactivity.

Based on studies of analogous substituted pyridines, the predicted HOMO-LUMO energies and gap for this compound are presented in the following hypothetical table.

| Molecular Orbital | Predicted Energy (eV) | Primary Contribution |

|---|---|---|

| HOMO | ~ -6.5 to -7.0 | Isobutylthio group, Pyridine ring |

| LUMO | ~ -1.0 to -1.5 | Pyridine ring, Chloro group |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 | Indicates moderate chemical reactivity. |

Reaction Mechanism Elucidation and Energetics

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations.

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or oxidation at the sulfur atom, computational methods can be used to locate and characterize the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. rsc.org Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping the potential energy surface (PES), chemists can visualize the energy landscape of a reaction. researchgate.net This involves calculating the energies of reactants, products, intermediates, and transition states. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For instance, in a hypothetical nucleophilic substitution reaction at the 4-position, the PES would reveal the energy profile as the nucleophile approaches, forms a Meisenheimer-like intermediate, and displaces the chloride ion. Such studies on related systems have provided valuable insights into the feasibility and kinetics of various reaction pathways. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The isobutyl group attached to the sulfur atom in this compound introduces conformational flexibility.

Conformational analysis aims to identify the most stable arrangement of atoms in a molecule (the global minimum) and other low-energy conformers. This is typically done by systematically rotating the single bonds and calculating the energy of each resulting conformation. For the isobutyl group, rotations around the C-S and C-C bonds would be explored. Studies on similar alkylthio-substituted heterocycles have shown that steric interactions and hyperconjugative effects play a significant role in determining the preferred conformations. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape and predict the relative populations of different conformers. Ab initio molecular dynamics, where the forces are calculated "on-the-fly" using quantum mechanical methods, can offer a highly accurate description of the molecule's dynamics and its interactions with solvent molecules. nih.gov

Prediction of Reactivity and Selectivity

Theoretical and computational chemistry offer powerful tools to predict the reactivity and selectivity of molecules, providing insights into their chemical behavior without the need for extensive experimental work. For this compound, computational studies, primarily relying on Density Functional Theory (DFT), can elucidate the electronic structure and predict the most likely sites for chemical reactions.

Molecular Electrostatic Potential (MEP) Analysis

The molecular electrostatic potential (MEP) is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map visually represents the charge distribution on the molecule's surface. Regions with negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.

For a substituted pyridine like this compound, the nitrogen atom of the pyridine ring is expected to be the most electron-rich center, making it the primary site for protonation and interaction with electrophiles. The electron-withdrawing nature of the chlorine atom at the 4-position and the influence of the isobutylthio group at the 2-position will modulate the electron density around the ring. Computational models suggest that the regions around the carbon atoms attached to the chlorine and isobutylthio groups will be relatively electron-deficient, making them potential sites for nucleophilic attack.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen | Negative | Site for electrophilic attack and protonation |

| Carbon at 4-position (attached to Cl) | Positive | Susceptible to nucleophilic aromatic substitution |

| Carbon at 2-position (attached to S) | Slightly Positive | Potential site for nucleophilic attack |

| Isobutyl Group | Neutral | Generally unreactive |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides another lens through which to view chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the isobutylthio group and the pyridine ring, indicating that these are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly around the carbon atoms at the 2- and 4-positions, which are the sites for nucleophilic attack.

| Orbital | Predicted Energy Level (Illustrative) | Primary Localization | Predicted Role in Reactions |

|---|---|---|---|

| HOMO | ~ -6.5 eV | Sulfur atom and Pyridine Ring | Donating electrons to electrophiles |

| LUMO | ~ -1.0 eV | Pyridine Ring (C2, C4) | Accepting electrons from nucleophiles |

| HOMO-LUMO Gap | ~ 5.5 eV | - | Indicates moderate reactivity |

Prediction of Selectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient and, when substituted with leaving groups like halogens, it is susceptible to nucleophilic aromatic substitution. Studies on chloropyridines have shown that the 4-position is generally more reactive towards nucleophiles than the 2-position. uoanbar.edu.iq This increased reactivity is attributed to the better stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. uoanbar.edu.iq

In the case of this compound, there are two potential sites for SNAr: the carbon bearing the chloro group and the carbon bearing the isobutylthio group. The chloro group is a significantly better leaving group than the isobutylthio group. Therefore, it is predicted that nucleophilic attack will selectively occur at the 4-position, leading to the displacement of the chloride ion. The isobutylthio group at the 2-position is expected to remain intact under typical SNAr conditions.

Protonation of the pyridine nitrogen can dramatically increase the reactivity of halopyridines towards nucleophilic attack by further increasing the electron deficiency of the ring. nih.gov This catalytic effect would also apply to this compound, enhancing the rate of substitution at the 4-position.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "4-Chloro-2-(isobutylthio)pyridine" in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom, allowing for unambiguous assignment of the structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isobutyl group. The aromatic region would likely show three signals for the three non-equivalent protons on the pyridine ring. The proton at position 6, being adjacent to the nitrogen atom, would appear at the most downfield chemical shift. The protons at positions 3 and 5 would have chemical shifts influenced by the chloro and isobutylthio substituents. The isobutyl group would give rise to a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the sulfur atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum would display signals for the five carbons of the pyridine ring and the four carbons of the isobutyl group. The carbon atoms attached to the electronegative chlorine and sulfur atoms, as well as the nitrogen atom, would have characteristic chemical shifts. Quaternary carbons, such as the one bonded to the chlorine atom and the one bonded to the sulfur atom, typically show weaker signals in the spectrum. youtube.com

Expected NMR Data:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.0 - 7.2 | d | ~8 |

| H-5 | 7.2 - 7.4 | dd | ~8, ~2 |

| H-6 | 8.2 - 8.4 | d | ~2 |

| -SCH₂- | 3.0 - 3.2 | d | ~7 |

| -CH(CH₃)₂ | 2.0 - 2.2 | m | - |

| -CH(CH ₃)₂ | 0.9 - 1.1 | d | ~7 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 160 - 165 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-5 | 125 - 130 |

| C-6 | 150 - 155 |

| -SC H₂- | 35 - 40 |

| -C H(CH₃)₂ | 28 - 33 |

| -CH(C H₃)₂ | 20 - 25 |

Note: The predicted chemical shift values are based on the analysis of similar pyridine derivatives and may vary depending on the solvent and experimental conditions. rsc.orgbmrb.ioresearchgate.netchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for "this compound" is not publicly available, analysis of related chlorinated pyridine structures provides insight into the expected molecular geometry and intermolecular interactions. researchgate.netnih.govuq.edu.auamanote.commdpi.com

Mass Spectrometry for Reaction Pathway Elucidation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain information about its structure through fragmentation analysis. In the context of "this compound," mass spectrometry can be used to confirm its successful synthesis and to study its fragmentation behavior, which can provide mechanistic insights into its reactions.

The electron ionization (EI) mass spectrum of "this compound" is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.govnist.govdocbrown.info

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of the isobutyl group, cleavage of the C-S bond, and loss of a chlorine radical.

Expected Fragmentation Pattern:

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 201/203 | [M]⁺ | [C₉H₁₂ClNS]⁺ |

| 144/146 | [M - C₄H₉]⁺ | [C₅H₃ClNS]⁺ |

| 111/113 | [M - C₄H₉S]⁺ | [C₅H₄ClN]⁺ |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic pyridine ring and the aliphatic isobutyl group. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibration typically appears as a weak band in the 700-600 cm⁻¹ range. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The Raman spectrum of "this compound" would also exhibit bands corresponding to the various vibrational modes of the molecule. The symmetric vibrations, such as the breathing mode of the pyridine ring, are often strong in the Raman spectrum. The C-S bond, being relatively polarizable, may also give rise to a more intense Raman signal compared to its IR absorption. researchgate.net

Expected Vibrational Frequencies:

Interactive Data Table: Predicted IR and Raman Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=C, C=N Ring Stretch | 1600 - 1400 | IR, Raman |

| CH₂ Bend | ~1465 | IR |

| CH₃ Bend | ~1380, ~1365 | IR |

| C-Cl Stretch | 800 - 600 | IR, Raman |

| C-S Stretch | 700 - 600 | IR, Raman |

Environmental Chemistry and Degradation Studies

Photodegradation Pathways and Products

Photodegradation, the breakdown of compounds by light, is a significant process in the environmental attenuation of many organic chemicals, particularly in aquatic systems and on surfaces exposed to sunlight. For 4-Chloro-2-(isobutylthio)pyridine, photodegradation is expected to involve reactions targeting both the pyridine (B92270) ring and the isobutylthio side chain.

The chlorine substituent on the pyridine ring is a likely site for initial photochemical attack. Studies on other chloropyridines have shown that photolysis can lead to the cleavage of the carbon-chlorine bond, resulting in the formation of a pyridyl radical. This highly reactive intermediate can then abstract a hydrogen atom from the surrounding medium (e.g., water) to form 2-(isobutylthio)pyridine or react with hydroxyl radicals to yield hydroxylated derivatives such as 4-hydroxy-2-(isobutylthio)pyridine.

Furthermore, the pyridine ring itself can undergo photo-induced cleavage. Research on the UV photolysis of pyridine has demonstrated its transformation into products like succinic acid, indicating a complete breakdown of the heterocyclic structure nih.gov. It is plausible that this compound could follow a similar pathway, leading to the formation of various aliphatic acids and aldehydes.

The isobutylthio group is also susceptible to photo-oxidation. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These reactions are common for thioether-containing pesticides and can be initiated by photochemically generated reactive oxygen species (ROS) in the environment.

A summary of potential photodegradation products is presented in Table 1.

| Initial Reactant | Potential Photodegradation Products | Reaction Type |

| This compound | 2-(Isobutylthio)pyridine | Dechlorination |

| 4-Hydroxy-2-(isobutylthio)pyridine | Hydroxylation | |

| 4-Chloro-2-(isobutylsulfinyl)pyridine | Sulfoxidation | |

| 4-Chloro-2-(isobutylsulfonyl)pyridine | Sulfone Formation | |

| Ring-opened aliphatic fragments (e.g., succinic acid derivatives) | Ring Cleavage |

Biodegradation Mechanisms in Various Media

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of xenobiotic compounds from soil and water. The biodegradability of this compound will depend on the presence of microbial populations with the necessary enzymatic machinery to attack its specific structure.

The biodegradation of pyridine and its derivatives has been studied, and several microbial degradation pathways have been elucidated. tandfonline.comnih.govsemanticscholar.orgasm.org For substituted pyridines, the nature and position of the substituent significantly influence the rate and pathway of degradation. tandfonline.comnih.gov Halogenated pyridines are generally more resistant to microbial attack than their non-halogenated counterparts. nih.gov

A common initial step in the aerobic biodegradation of chloropyridines is hydroxylation of the pyridine ring. tandfonline.com Microorganisms, through the action of monooxygenase or dioxygenase enzymes, can replace the chlorine atom with a hydroxyl group, forming a chlorohydroxypyridine or a dihydroxypyridine derivative. These hydroxylated intermediates are generally more susceptible to further degradation, often leading to ring cleavage. For this compound, this would likely result in the formation of 4-hydroxy-2-(isobutylthio)pyridine.

The isobutylthio side chain is also a target for microbial metabolism. The thioether linkage can be oxidized by microbial enzymes to form a sulfoxide and then a sulfone, similar to the photodegradation pathway. Further degradation could involve the cleavage of the C-S bond, releasing the isobutyl group, which can be further metabolized by the microorganism as a carbon and energy source. The degradation of the isobutyl side chain itself is expected to proceed through pathways common for branched-chain alkanes, involving beta-oxidation after an initial oxidation step. nih.gov

Chemical Transformation in Environmental Matrices

In addition to photochemical and biological processes, this compound can undergo abiotic chemical transformations in the environment, such as hydrolysis and oxidation.

Hydrolysis: The susceptibility of the chloro and isobutylthio substituents to hydrolysis will depend on the pH and temperature of the surrounding medium. The carbon-chlorine bond on the pyridine ring is generally stable to hydrolysis under neutral environmental conditions but can be more readily cleaved under more extreme pH conditions. The thioether linkage in the isobutylthio group is generally stable to hydrolysis.

Oxidation: Chemical oxidation can occur in the presence of strong oxidants found in some environmental matrices, such as hydroxyl radicals in sunlit surface waters or manganese oxides in soils. The primary site of oxidation is likely the sulfur atom of the isobutylthio group, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized products may have different environmental fates and toxicities compared to the parent compound. Studies on thioether-containing pesticides have shown that sulfoxidation is a common transformation pathway. nih.gov

The potential chemical transformation products are summarized in Table 2.

| Environmental Matrix | Transformation Process | Potential Products |

| Water | Hydrolysis (pH-dependent) | 4-Hydroxy-2-(isobutylthio)pyridine |

| Oxidation (e.g., by hydroxyl radicals) | 4-Chloro-2-(isobutylsulfinyl)pyridine, 4-Chloro-2-(isobutylsulfonyl)pyridine | |

| Soil | Oxidation (e.g., by metal oxides) | 4-Chloro-2-(isobutylsulfinyl)pyridine, 4-Chloro-2-(isobutylsulfonyl)pyridine |

Identification of Environmental Metabolites

The identification of environmental metabolites is crucial for a comprehensive risk assessment of any chemical compound. For this compound, the expected metabolites would arise from the degradation pathways discussed above.

Based on analogous compounds, the primary environmental metabolites are likely to be:

Hydroxylated derivatives: 4-Hydroxy-2-(isobutylthio)pyridine, resulting from the replacement of the chlorine atom.

Oxidized sulfur derivatives: 4-Chloro-2-(isobutylsulfinyl)pyridine (sulfoxide) and 4-Chloro-2-(isobutylsulfonyl)pyridine (sulfone), formed through the oxidation of the thioether linkage.

Ring-cleavage products: Various aliphatic acids and aldehydes resulting from the breakdown of the pyridine ring.

Dechlorinated product: 2-(Isobutylthio)pyridine, formed through reductive dechlorination under anaerobic conditions.

Side-chain cleavage products: Following the cleavage of the C-S bond, metabolites of the isobutyl moiety, such as isobutyric acid, would be expected.

A summary of expected environmental metabolites is provided in Table 3.

| Parent Compound | Metabolite Class | Specific Metabolites | Formation Pathway |

| This compound | Hydroxylated Pyridines | 4-Hydroxy-2-(isobutylthio)pyridine | Photodegradation, Biodegradation, Hydrolysis |

| Oxidized Thioethers | 4-Chloro-2-(isobutylsulfinyl)pyridine | Photodegradation, Biodegradation, Chemical Oxidation | |

| 4-Chloro-2-(isobutylsulfonyl)pyridine | Photodegradation, Biodegradation, Chemical Oxidation | ||

| Dechlorinated Pyridines | 2-(Isobutylthio)pyridine | Biodegradation (anaerobic) | |

| Ring Cleavage Products | Aliphatic acids and aldehydes | Photodegradation, Biodegradation | |

| Side-chain Metabolites | Isobutyric acid and related compounds | Biodegradation |

It is important to note that the actual environmental fate and the specific metabolites formed from this compound can only be definitively determined through dedicated experimental studies under various environmentally relevant conditions. The information presented here, based on the degradation of structurally similar compounds, provides a predictive framework for its environmental behavior.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-(isobutylthio)pyridine, and how can reaction conditions be optimized for yield?

A common method involves nucleophilic substitution at the 2-position of 4-chloropyridine derivatives. For example, reacting 4-chloro-2-mercaptopyridine with isobutyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 40–60°C for 8–12 hours achieves moderate yields (60–75%) . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of thiol to alkyl halide), temperature control to minimize side reactions, and post-reaction purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridine ring protons at δ 7.2–8.5 ppm; isobutylthio group protons at δ 1.0–2.5 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis reveals bond lengths (e.g., C–S bond: ~1.78 Å), dihedral angles between pyridine and thioether groups, and hydrogen-bonding networks (e.g., C–H⋯Cl interactions stabilizing the crystal lattice) .

- HPLC/GC : Purity assessment (>97% by GC) ensures minimal residual solvents or unreacted precursors .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group at the 4-position activates the pyridine ring toward nucleophilic aromatic substitution but deactivates it for electrophilic reactions. Computational studies (DFT) show that the isobutylthio group at the 2-position donates electron density via resonance, modulating reactivity. For example, Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to reduced electron density at the 4-position .

Q. What challenges arise in resolving crystallographic disorder in derivatives of this compound?

In crystal structures, disordered isobutylthio groups (e.g., rotational conformers) complicate refinement. Strategies include:

- Using restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters.

- Applying twin refinement for non-merohedral twinning observed in triclinic systems (e.g., space group P1 with α = 107.3°, β = 91.6°, γ = 99.5°) .

- Statistically partitioning occupancy ratios (e.g., 60:40 for two conformers) based on residual electron density maps .

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

Discrepancies often arise in NOESY spectra vs. molecular docking results. For example, predicted π-π stacking interactions (e.g., with enzyme active sites) may not align with experimental NMR-derived distances. Mitigation involves:

Q. What methodologies are used to evaluate its biological activity, such as enzyme inhibition?

- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays. For example, this compound derivatives show IC₅₀ = 0.8–1.2 µM against PI3Kα .

- Molecular Dynamics (MD) : Simulate ligand-enzyme binding (e.g., 100 ns simulations in GROMACS) to identify key interactions (e.g., H-bonds with Asp841, hydrophobic contacts with Leu838) .

- SAR Studies : Compare analogs (e.g., replacing isobutylthio with cyclopentylthio) to correlate substituent bulkiness with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.